
N-(2-pyridin-3-ylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridin-3-ylethyl)methanesulfonamide, also known as PEMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. PEMS has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development. In
Mechanism of Action
N-(2-pyridin-3-ylethyl)methanesulfonamide exerts its biological activity by binding to specific targets in the body. It has been found to bind to carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. N-(2-pyridin-3-ylethyl)methanesulfonamide inhibits the activity of carbonic anhydrase IX, leading to a decrease in pH and subsequent cell death. N-(2-pyridin-3-ylethyl)methanesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This makes N-(2-pyridin-3-ylethyl)methanesulfonamide a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(2-pyridin-3-ylethyl)methanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-inflammatory cytokines. N-(2-pyridin-3-ylethyl)methanesulfonamide has also been found to decrease the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes N-(2-pyridin-3-ylethyl)methanesulfonamide a potential candidate for the treatment of diseases such as cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-(2-pyridin-3-ylethyl)methanesulfonamide has several advantages for lab experiments. It is stable under normal laboratory conditions, making it easy to handle and store. N-(2-pyridin-3-ylethyl)methanesulfonamide is also soluble in a wide range of solvents, making it easy to prepare solutions of different concentrations. However, N-(2-pyridin-3-ylethyl)methanesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may require frequent dosing in animal studies. N-(2-pyridin-3-ylethyl)methanesulfonamide also has low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on N-(2-pyridin-3-ylethyl)methanesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective inhibitors. Further research is also needed to optimize the synthesis method and improve the bioavailability of N-(2-pyridin-3-ylethyl)methanesulfonamide. Overall, N-(2-pyridin-3-ylethyl)methanesulfonamide is a promising candidate for drug discovery and development, and further research is needed to fully explore its potential.
Synthesis Methods
N-(2-pyridin-3-ylethyl)methanesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-bromoethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-pyridin-3-ylethyl)methanesulfonamide as a white solid with a high yield of around 80%. The purity of the compound can be further enhanced by recrystallization using solvents such as ethanol or methanol.
Scientific Research Applications
N-(2-pyridin-3-ylethyl)methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. N-(2-pyridin-3-ylethyl)methanesulfonamide has also been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes N-(2-pyridin-3-ylethyl)methanesulfonamide a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(2-pyridin-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-4-8-3-2-5-9-7-8/h2-3,5,7,10H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYKZAEIZFUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


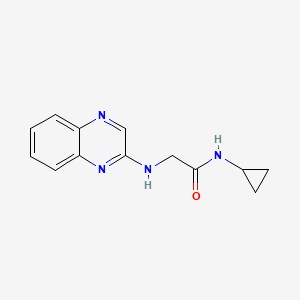

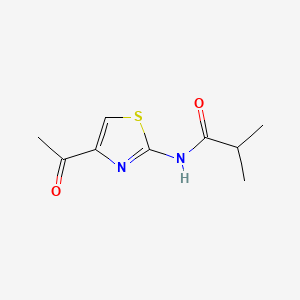
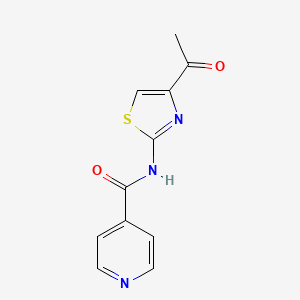
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
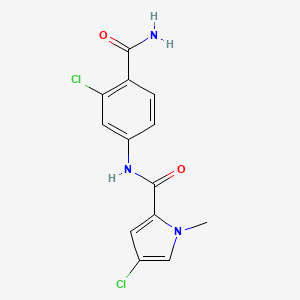

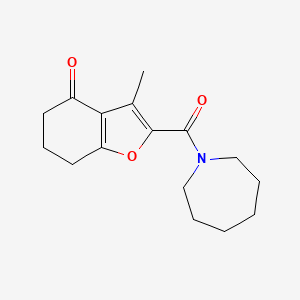
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
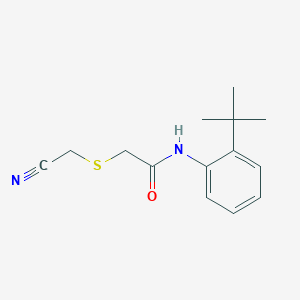
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)

![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)